(2r,3s)-3-Phenylisoserine ethyl ester
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Overview
Description
(2R,3S)-3-Phenylisoserine ethyl ester is a chiral compound that plays a significant role in the synthesis of various pharmaceutical intermediates. It is particularly notable for its application in the production of taxol side chains, which are crucial in the development of anticancer drugs . The compound’s unique stereochemistry makes it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-Phenylisoserine ethyl ester typically involves the stereoselective reduction of 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester. This reduction can be achieved using microbial cultures such as Hansenula polymorpha and Candida fabianii, which provide high enantioselectivity and yield . The reaction conditions often include the use of specific pH buffers and co-solvents to optimize the enzymatic activity.
Industrial Production Methods: Industrial production of this compound can be scaled up using bioreactors that facilitate the microbial reduction process. The use of whole-cell biocatalysts in an emulsion bioreactor has been demonstrated to be effective for large-scale production . This method ensures high purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-3-Phenylisoserine ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols with high stereoselectivity.
Substitution: The ester group can be substituted with other functional groups to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include chiral alcohols, ketones, and various substituted derivatives that are useful in further synthetic applications .
Scientific Research Applications
(2R,3S)-3-Phenylisoserine ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and stereoselective synthesis.
Medicine: It is a key intermediate in the synthesis of taxol and other anticancer drugs.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Phenylisoserine ethyl ester involves its role as a precursor in the synthesis of biologically active compounds. In the case of taxol synthesis, the compound undergoes enzymatic reactions that lead to the formation of the taxol side chain, which is crucial for the drug’s anticancer activity. The molecular targets include microtubule proteins, which are essential for cell division .
Comparison with Similar Compounds
(2S,3R)-3-Phenylisoserine ethyl ester: This isomer has different stereochemistry and may exhibit different reactivity and biological activity.
(2R,3S)-3-(4-Methylphenyl)isoserine ethyl ester: This compound has a similar structure but with a methyl group substitution, affecting its chemical properties and applications.
Uniqueness: (2R,3S)-3-Phenylisoserine ethyl ester is unique due to its specific stereochemistry, which provides high enantioselectivity in synthetic applications. Its role in the synthesis of taxol side chains highlights its importance in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYPODQNLLWXJG-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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